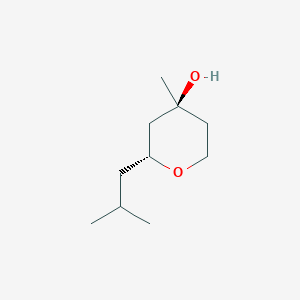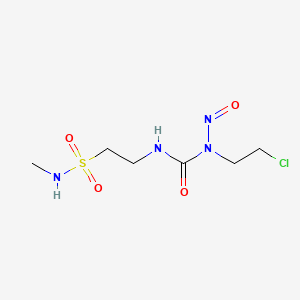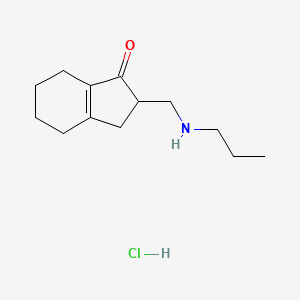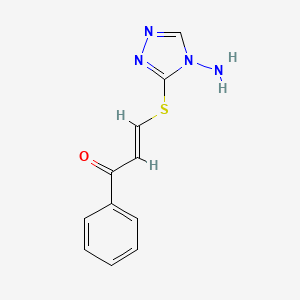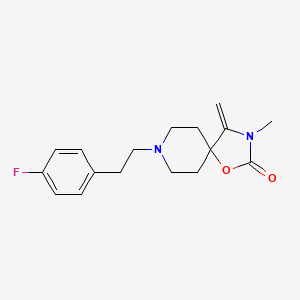
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-3-methyl-4-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-3-methyl-4-methylene- is a complex organic compound that belongs to the spirocyclic family. This compound is characterized by its unique spiro structure, which includes an oxygen atom and two nitrogen atoms within the ring system. The presence of the fluorophenyl group adds to its chemical diversity and potential biological activity.
Preparation Methods
The synthesis of 1-Oxa-3,8-diazaspiro(4One common synthetic route involves the use of cycloalkanecarboxamides as intermediates, which are then subjected to nitrile hydrolysis and cyclization under mild conditions . Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the fluorophenyl group is attached. Common reagents include halides and other nucleophiles.
Cyclization: The formation of spirocyclic structures often involves cyclization reactions, which can be catalyzed by acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives have shown significant potential in various scientific research fields:
Chemistry: These compounds are studied for their unique structural properties and reactivity, making them valuable in synthetic organic chemistry.
Industry: The unique properties of these compounds can be leveraged in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives have been shown to influence GABAA receptors, which are involved in inhibitory neurotransmission in the brain . This interaction can lead to anticonvulsant effects and other neuroprotective actions. The exact pathways and molecular targets may vary depending on the specific derivative and its structure.
Comparison with Similar Compounds
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives can be compared with other spirocyclic compounds, such as:
2-Azaspiro(4.4)nonane-1,3-dione derivatives: These compounds also exhibit anticonvulsant properties and interact with similar molecular targets.
1,4-Diazaspiro(5.5)undecane-3,5-diones: These compounds have been studied for their potential biological activities and structural similarities.
The uniqueness of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives lies in their specific spirocyclic structure and the presence of the fluorophenyl group, which can enhance their biological activity and chemical reactivity.
Properties
CAS No. |
134069-72-0 |
|---|---|
Molecular Formula |
C17H21FN2O2 |
Molecular Weight |
304.36 g/mol |
IUPAC Name |
8-[2-(4-fluorophenyl)ethyl]-3-methyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C17H21FN2O2/c1-13-17(22-16(21)19(13)2)8-11-20(12-9-17)10-7-14-3-5-15(18)6-4-14/h3-6H,1,7-12H2,2H3 |
InChI Key |
WNXFWNVHRUTQLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C)C2(CCN(CC2)CCC3=CC=C(C=C3)F)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


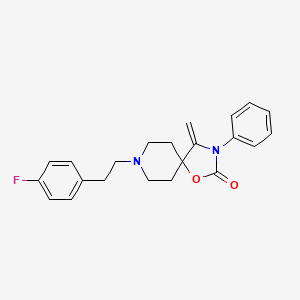
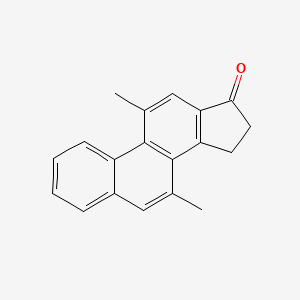
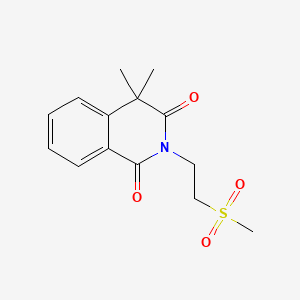


![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide](/img/structure/B12752136.png)
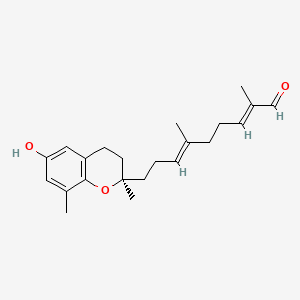
![N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B12752142.png)
